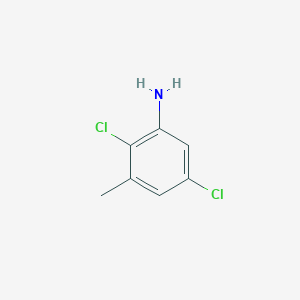
2,5-Dichloro-3-methylaniline
概要
説明
2,5-Dichloro-3-methylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring, along with an amino group. This compound is used in various chemical processes and has significant applications in the production of dyes, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylaniline typically involves the nitration of 2,5-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group to form the desired aniline derivative.
-
Nitration:
Reagents: Concentrated nitric acid and sulfuric acid.
Conditions: The reaction is carried out at a controlled temperature to avoid over-nitration.
Product: 2,5-Dichloro-3-nitrotoluene.
-
Reduction:
Reagents: Common reducing agents include iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Conditions: The reduction is typically performed under reflux conditions or in a hydrogenation reactor.
Product: this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3-methylaniline undergoes various chemical reactions, including:
-
Electrophilic Substitution:
Reagents: Halogens, nitrating agents, sulfonating agents.
Conditions: Typically carried out in the presence of a Lewis acid catalyst.
Products: Substituted aniline derivatives.
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives such as quinones.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Performed under anhydrous conditions.
Products: Reduced derivatives like amines.
Common Reagents and Conditions:
Electrophilic Substitution: Lewis acids like aluminum chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Metal hydrides like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dichloro-3-methylaniline has diverse applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine:
- Explored for its potential therapeutic properties.
- Utilized in the synthesis of pharmaceutical intermediates.
-
Industry:
- Key component in the production of dyes and pigments.
- Used in the manufacture of agrochemicals and pesticides.
作用機序
The mechanism of action of 2,5-Dichloro-3-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptor sites, altering signal transduction processes.
DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.
類似化合物との比較
2,5-Dichloro-3-methylaniline can be compared with other dichloroaniline derivatives:
-
2,3-Dichloroaniline:
- Similar structure but different chlorine atom positions.
- Different reactivity and applications.
-
2,4-Dichloroaniline:
- Chlorine atoms at different positions.
- Used in different industrial applications.
-
2,6-Dichloroaniline:
- Chlorine atoms at ortho positions.
- Different physical and chemical properties.
-
3,4-Dichloroaniline:
- Chlorine atoms at meta positions.
- Unique reactivity and uses.
-
3,5-Dichloroaniline:
- Chlorine atoms at meta positions.
- Different industrial applications.
Uniqueness of this compound: The unique positioning of the chlorine atoms and the methyl group in this compound imparts distinct chemical properties and reactivity, making it valuable in specific chemical syntheses and industrial applications.
特性
IUPAC Name |
2,5-dichloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQPUCCNBCQWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


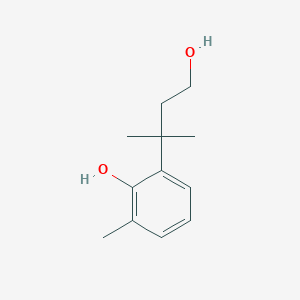

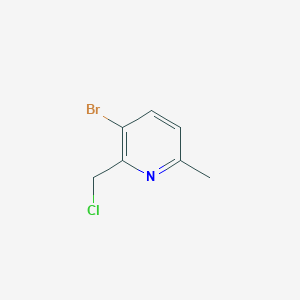
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)

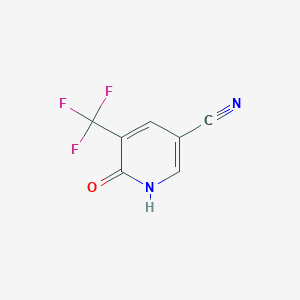

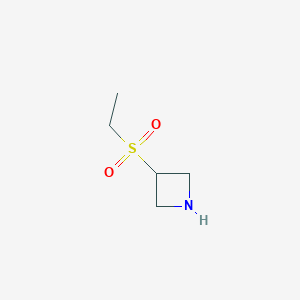
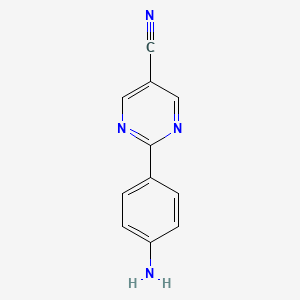

![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)
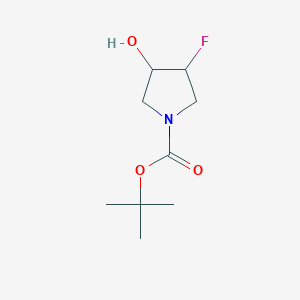

![4-Chlorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3237012.png)
